molecular formula C20H20N2O2 B2555468 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851407-88-0

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No. B2555468
M. Wt: 320.392
InChI Key: CPLMFBHWRPDYGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves microwave irradiation reactions of 2-chloro-3-formylquinolines with acetic acid containing sodium acetate . The condensation of these compounds with cyanoacetic acid hydrazide in refluxing ethanol yields the corresponding acetohydrazide .


Molecular Structure Analysis

The molecular structure of similar compounds has been verified by NMR and HR-MS . The molecular formula of “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is C21H30N2O2.


Chemical Reactions Analysis

The chemistry of related compounds involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . Reactive synthetic precursors have been used for the synthesis of several heterocycles .


Physical And Chemical Properties Analysis

The molecular weight of “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is 342.5 g/mol. Other physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Synthesis Techniques

  • Cobalt-Promoted Dimerization : A method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides has been developed. This includes benzamides similar to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide. The reactions proceed in ethanol solvent with Mn(OAc)2 cocatalyst and Na2CO3 base, using oxygen as a terminal oxidant (Grigorjeva & Daugulis, 2015).

  • Rhodium-Catalyzed Oxidative Coupling : A methodology for synthesizing isoquinolones from benzamides and alkynes via oxidative ortho C-H activation has been developed. This process could potentially apply to compounds like N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide (Song et al., 2010).

Chemical Analysis and Properties

  • Regioselectivity of the N-Ethylation Reaction : A study examined the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which is structurally related to the compound of interest. It focused on understanding the acid/base behavior and possible reaction paths (Batalha et al., 2019).

  • Synthesis and Cytotoxic Activity of Derivatives : Research on the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives explores the effects of side chain positioning on biological activity. This is relevant for understanding the biological applications of similar compounds (Bu et al., 2001).

Biological and Medicinal Applications

  • Synthesis and Evaluation of Anticancer Agents : A study focused on the synthesis of coumarin and quinolinone-3-aminoamide derivatives for inhibiting cancer cell growth. This includes a compound structurally similar to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide (Matiadis et al., 2013).

  • Potential Antitumor Agents : The synthesis and evaluation of 2-phenylquinoline-8-carboxamides as potential antitumor agents provide insights into the DNA-intercalating capabilities of similar compounds. This research may be relevant for understanding the antitumor potential of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide (Atwell et al., 1989).

Future Directions

The future directions for research on “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” and related compounds could involve further exploration of their synthesis, reactions, and potential applications. The interesting pharmaceutical and biological activities of related compounds make them valuable in drug research and development .

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-8-9-16-12-17(20(24)22-18(16)14(13)2)10-11-21-19(23)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLMFBHWRPDYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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